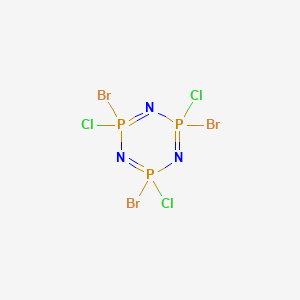
1,3,5,2,4,6-Triazatriphosphorine, 2,4,6-tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,2,4,6-Triazatriphosphorine, 2,4,6-tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro- is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TATP and is a highly explosive substance. However, recent studies have shown that TATP has other potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of TATP is not well understood. However, studies have shown that TATP inhibits the growth of bacteria and cancer cells. TATP is believed to work by disrupting the metabolic pathways of cells, leading to cell death.
Effets Biochimiques Et Physiologiques
TATP has been shown to have both biochemical and physiological effects. Biochemically, TATP has been shown to inhibit the growth of bacteria and cancer cells. Physiologically, TATP has been shown to have anti-inflammatory properties and can reduce pain and swelling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TATP in lab experiments is its ease of synthesis. TATP can be synthesized in a laboratory using relatively simple equipment and procedures. However, TATP is a highly explosive substance and must be handled with extreme care. Additionally, TATP is a relatively new compound, and further studies are needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on TATP. One potential direction is the development of TATP-based drugs for the treatment of bacterial infections and cancer. Another direction is the study of TATP's potential applications in the field of materials science. TATP has unique properties that could make it useful in the development of new materials for electronics and other applications.
Conclusion:
In conclusion, TATP is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. TATP has been extensively studied for its potential applications in various fields of research, including medicine and materials science. Further studies are needed to fully understand TATP's potential applications and limitations.
Méthodes De Synthèse
The synthesis of TATP involves the reaction between acetone and hydrogen peroxide in the presence of an acid catalyst. The reaction produces TATP as a white crystalline solid with a melting point of 114°C. The synthesis process is relatively simple and can be carried out in a laboratory.
Applications De Recherche Scientifique
TATP has been extensively studied for its potential applications in various fields of research. One of the most promising applications of TATP is in the field of medicine. Studies have shown that TATP has antimicrobial properties and can be used to treat bacterial infections. TATP has also been studied for its potential use in cancer treatment.
Propriétés
Numéro CAS |
16032-52-3 |
|---|---|
Nom du produit |
1,3,5,2,4,6-Triazatriphosphorine, 2,4,6-tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro- |
Formule moléculaire |
Br3Cl3N3P3 |
Poids moléculaire |
481 g/mol |
Nom IUPAC |
2,4,6-tribromo-2,4,6-trichloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Br3Cl3N3P3/c1-10(4)7-11(2,5)9-12(3,6)8-10 |
Clé InChI |
IQZOEXNRIFPZGP-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Cl)Br)(Cl)Br)(Cl)Br |
SMILES canonique |
N1=P(N=P(N=P1(Cl)Br)(Cl)Br)(Cl)Br |
Autres numéros CAS |
16032-52-3 |
Synonymes |
2,4,6-Tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















